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Keap1-Nrf2-IN-8

Oxidative Stress Inflammation Protein-Protein Interaction

Standard covalent Nrf2 activators (e.g., sulforaphane) cause off-target thiol modifications. Keap1-Nrf2-IN-8 offers a non-covalent mechanism. - Direct Keap1 Kelch domain binding (FP IC50: 64.5 nM; TR-FRET IC50: 14.2 nM) - Cellular Nrf2 activation (EC50: 18 nM in HEK293 ARE-LUC) - Benchmark for HTS TR-FRET assays and SAR studies - Validated RT-qPCR endpoints: GSTM3, HMOX2, NQO1

Molecular Formula C35H31FN2O9S2
Molecular Weight 706.8 g/mol
Cat. No. B12419675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKeap1-Nrf2-IN-8
Molecular FormulaC35H31FN2O9S2
Molecular Weight706.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C3=CC=CC=C32)N(CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)C)OCC5=CC=C(C=C5)F
InChIInChI=1S/C35H31FN2O9S2/c1-23-7-15-27(16-8-23)48(43,44)37(20-33(39)40)31-19-32(47-22-25-11-13-26(36)14-12-25)35(30-6-4-3-5-29(30)31)38(21-34(41)42)49(45,46)28-17-9-24(2)10-18-28/h3-19H,20-22H2,1-2H3,(H,39,40)(H,41,42)
InChIKeyFXADTNLKEANMJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Keap1-Nrf2-IN-8 Inhibitor Overview


Keap1-Nrf2-IN-8 (compound 12d) is a naphthalene-based small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI), a critical regulatory axis controlling cellular responses to oxidative and electrophilic stress. With a molecular formula of C35H31FN2O9S2 and a molecular weight of 706.76 g/mol, this compound acts by directly binding to the Kelch domain of Keap1, thereby preventing Nrf2 ubiquitination and degradation, which stabilizes Nrf2 and allows its nuclear translocation . This mode of action distinguishes Keap1-Nrf2-IN-8 from covalent electrophilic Nrf2 activators such as sulforaphane or bardoxolone methyl, offering a distinct pharmacological profile for probing non-covalent PPI disruption [1].

1 Non-covalent Keap1-Nrf2 PPI inhibition studies
2 Biochemical and cell-based Nrf2 pathway screening
3 Naphthalene sulfonamide scaffold research tool

Why Keap1-Nrf2-IN-8 Cannot Be Substituted


Although multiple small molecules are marketed as Keap1-Nrf2 PPI inhibitors, they exhibit substantial heterogeneity in binding mechanisms (covalent vs. non-covalent), chemical scaffolds (naphthalene sulfonamide vs. tetrahydroisoquinoline vs. oleanane triterpenoid), and, critically, assay-dependent potency that prevents direct IC50 comparison across studies. Keap1-Nrf2-IN-8 belongs to the naphthalene sulfonamide class [1], which demonstrates nanomolar potency in both FP and TR-FRET assays, whereas earlier inhibitors like CPUY192018 exhibit micromolar potency [2], and others like K67 selectively target the Keap1-p62 interface rather than Keap1-Nrf2 [3]. Furthermore, cell-based functional EC50 values (e.g., 18 nM in HEK293 ARE-LUC) are not uniformly reported across in-class compounds, making it impossible to assume interchangeable biological activity. The absence of publicly disclosed in vivo PK or toxicity data for Keap1-Nrf2-IN-8 also means that substitution with a more extensively characterized analog (e.g., ML334, which has reported cell permeability and non-covalent binding) would require re-validation of experimental parameters. For researchers requiring a naphthalene sulfonamide scaffold with defined dual-assay potency and cellular target engagement confirmation, Keap1-Nrf2-IN-8 occupies a specific evidence space that generic substitution cannot reliably address.

Binding mode Covalent vs. non-covalent mechanism may alter pathway response profile
Scaffold class Naphthalene sulfonamide potency landscape may not transfer to tetrahydroisoquinoline or triterpenoid analogs
Assay context Cross-study IC50 comparisons require matched FP/TR-FRET conditions; EC50 data not uniformly reported

Keap1-Nrf2-IN-8 Comparative Evidence


TR-FRET Potency vs. Keap1-Nrf2-IN-13

In a time-resolved fluorescence resonance energy transfer (TR-FRET) assay using 5 nM Keap1 and 25 nM FITC-9mer Nrf2 peptide probe, Keap1-Nrf2-IN-8 exhibits an IC50 of 14.2 nM, representing a greater than 10-fold improvement in potency over the structurally related naphthalene sulfonamide Keap1-Nrf2-IN-13 (IC50 = 150 nM in FP assay; TR-FRET data not reported) [1].

TR-FRET Potency
Reported
14.2 nM
Supports TR-FRET-based PPI disruption screening
Cross-study comparable; verify assay conditions
Oxidative Stress Inflammation Protein-Protein Interaction

FP Assay Potency vs. Other Inhibitors

In a fluorescence polarization (FP) assay using 100 nM Keap1 and 10 nM FITC-9mer Nrf2 peptide probe, Keap1-Nrf2-IN-8 demonstrates an IC50 of 64.5 nM [1]. This potency exceeds that of CPUY192018 (IC50 = 630 nM) [2], Keap1-Nrf2-IN-13 (IC50 = 150 nM) , Keap1-Nrf2-IN-14 (IC50 = 75 nM) [3], and ML334 (FP IC50 = 1.6 µM) [4] when comparing values obtained under similar assay conditions.

FP Assay Potency
Reported
64.5 nM
Supports FP-based HTS and SAR benchmarking
Multiple comparator values from different sources
High-Throughput Screening Fluorescence Polarization Binding Affinity

HEK293 ARE-Luciferase Reporter Activity

In human HEK293 cells transfected with an antioxidant response element (ARE)-luciferase reporter, Keap1-Nrf2-IN-8 exhibits an EC50 of 18 nM for activation of Nrf2 signaling [1]. This cellular potency is approximately 35-fold lower (more potent) than the IC50 of CPUY192018 (0.63 µM) in a comparable ARE-luciferase assay, and ~56-fold lower than the reported Kd of ML334 (1.0 µM) for Keap1 binding [2][3].

Cellular ARE-LUC EC50
Reported
18 nM
Supports cellular Nrf2 pathway activation studies
HEK293 context; cytotoxicity screening advised
Cellular Efficacy ARE-Luciferase HEK293

Nrf2 Target Gene Transcription Induction

Keap1-Nrf2-IN-8 significantly increases the mRNA levels of three canonical Nrf2 downstream genes—GSTM3, HMOX2, and NQO1 . While quantitative fold-change values are not disclosed in the public datasheet, the specific gene panel provides a functional signature that can be directly compared to the gene induction profiles of other Keap1-Nrf2 PPI inhibitors. For context, bardoxolone methyl (CDDO-Me) induces HO-1 (HMOX1) and NQO1 mRNA by 6.2-fold and 5.1-fold, respectively, at 5 µM in HepG2 cells, but also activates NF-κB and exhibits off-target cytotoxicity [1].

Target Gene Induction
Data to verify
GSTM3, HMOX2, NQO1 mRNA up
Gene panel for pathway engagement verification
Quantitative fold-change not reported
Gene Expression Nrf2 Pathway Antioxidant Response

Keap1-Nrf2-IN-8 Application Scenarios


TR-FRET High-Throughput Screening

The 14.2 nM TR-FRET IC50 of Keap1-Nrf2-IN-8 makes it a suitable reference inhibitor for high-throughput screening (HTS) assays utilizing TR-FRET technology to identify novel Keap1-Nrf2 PPI disruptors. Its potency in this format (5 nM Keap1, 25 nM FITC-9mer probe) allows for lower compound concentrations, reducing the risk of compound interference and enabling robust Z' factor calculations [1].

Cell-Based ARE-Reporter Validation

With a cellular EC50 of 18 nM in HEK293 ARE-LUC cells, Keap1-Nrf2-IN-8 provides a potent positive control for assays designed to measure Nrf2 transcriptional activity. Its sub-100 nM cellular potency ensures that pathway activation can be observed at concentrations well below those associated with nonspecific cytotoxicity (typically >10 µM for this chemotype), enabling cleaner interpretation of Nrf2-dependent phenotypes [1].

Naphthalene Sulfonamide SAR Studies

As a compound from the naphthalene sulfonamide scaffold series (compound 12d in the original publication), Keap1-Nrf2-IN-8 serves as a benchmark for structure-activity relationship (SAR) studies. Its FP IC50 (64.5 nM) and TR-FRET IC50 (14.2 nM) define the potency landscape against which new analogs can be evaluated under standardized assay conditions [2].

Nrf2 Target Gene Functional Studies

Researchers investigating the transcriptional regulation of GSTM3, HMOX2, and NQO1 can utilize Keap1-Nrf2-IN-8 to selectively activate Nrf2 in a non-covalent manner. The compound's reported effect on these specific mRNAs provides a predetermined endpoint for RT-qPCR validation, allowing direct comparison to genetic or other pharmacological Nrf2 activation methods .

Application
Selection Property
Validation Focus
Biochemical HTS campaigns
TR-FRET assay potency context
High-affinity PPI disruption verification
Cell-based ARE-LUC reporter assays
Functional pathway activation context
Nrf2 transcriptional response endpoint
Naphthalene sulfonamide SAR programs
Scaffold-specific potency landscape
In-class FP and TR-FRET benchmarking
Nrf2 target gene expression studies
Non-covalent transcriptional induction context
GSTM3/HMOX2/NQO1 gene panel verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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